molecular formula C15H14ClNO2S B5795935 N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5795935
M. Wt: 307.8 g/mol
InChI Key: CJUBBVKOHMZEGT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline, 2-methoxybenzoic acid, and methylthiol.

    Formation of Intermediate: The 4-chloroaniline is reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

    Introduction of Methylsulfanyl Group: The intermediate is then treated with methylthiol in the presence of a base such as sodium hydride (NaH) to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: SnCl₂, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical transformations, making the compound versatile for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUBBVKOHMZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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